molecular formula C10H11N3O2 B13322649 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid

2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid

Cat. No.: B13322649
M. Wt: 205.21 g/mol
InChI Key: JNAMELSRGDTGEG-UHFFFAOYSA-N
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Description

2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid can be achieved through several methods:

    Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core.

    Bromohydrazone Method: This method utilizes bromohydrazone intermediates to construct the triazine ring.

    Formation of Triazinium Dicyanomethylide: This involves the formation of a triazinium salt, which is then converted to the desired triazine compound.

    Multistep Synthesis: This approach involves multiple steps, including cyclization and functional group transformations.

    Transition Metal Mediated Synthesis: This method employs transition metal catalysts to facilitate the formation of the triazine ring.

    Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine core.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins involved in cellular signaling pathways. For example, it may act as an inhibitor of protein kinases or other enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is unique due to its specific substitution pattern and chemical properties, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid

InChI

InChI=1S/C10H11N3O2/c1-6(10(14)15)9-4-3-8-5-11-7(2)12-13(8)9/h3-6H,1-2H3,(H,14,15)

InChI Key

JNAMELSRGDTGEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=C2C(C)C(=O)O)C=N1

Origin of Product

United States

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